4-Isopropylbenzonitrile
Overview
Description
4-Isopropylbenzonitrile belongs to the class of organic compounds characterized by a benzonitrile moiety substituted with an isopropyl group. This structural configuration suggests a compound with specific chemical and physical properties, useful in various organic synthesis reactions and potentially as a precursor for material science applications.
Synthesis Analysis
The synthesis of compounds similar to 4-Isopropylbenzonitrile, such as derivatives of benzonitrile, often involves halogenation, followed by cyanation reactions. For example, the synthesis of 4-(trichlorosilylmethyl)benzonitrile starts from 4-(bromomethyl)benzonitrile and trichlorosilane, showcasing a method for introducing nitrile groups onto aromatic rings (Grüniger & Calzaferri, 1979).
Molecular Structure Analysis
The molecular structure of compounds related to 4-Isopropylbenzonitrile, such as 4-aminobenzonitrile, has been studied extensively. These studies reveal how substituents affect the electronic distribution and molecular geometry, influencing the compound's reactivity and physical properties. For instance, deprotonation of hydroxybenzonitriles leads to significant structural changes, indicating the impact of functional groups on the aromatic system's stability (Georgieva, Angelova, & Binev, 2004).
Chemical Reactions and Properties
The chemical reactivity of benzonitrile derivatives, including potential reactions of 4-Isopropylbenzonitrile, involves interactions with nucleophiles and electrophiles, highlighting their versatile role in organic synthesis. The fluorescence enhancement in substituted aminostilbenes illustrates the effect of structural modifications on chemical behavior (Yang, Chiou, & Liau, 2002).
Physical Properties Analysis
Investigations into the physical properties of closely related compounds provide insights into 4-Isopropylbenzonitrile's potential characteristics. Studies on 4-aminobenzonitrile reveal the influence of substituents on solvation and spectral properties, indicating how molecular structure affects physical behaviors (Alejandro, Fernández, & Castaño, 2002).
Chemical Properties Analysis
The chemical properties of benzonitrile derivatives are significantly influenced by their molecular structure. For instance, the interaction of 4-aminobenzonitrile with water highlights the role of hydrogen bonding in determining solubility and reactivity, which could be relevant for understanding the behavior of 4-Isopropylbenzonitrile in various solvents and conditions (Sakota, Yamamoto, Ohashi, Saeki, Ishiuchi, Sakai, Fujii, & Sekiya, 2001).
Scientific Research Applications
Thermophysical Properties : A study by Jiménez et al. (2002) in "Thermochimica Acta" explored the thermophysical behavior of nitrobenzonitriles (including 4-Isopropylbenzonitrile) as a function of temperature, using differential scanning calorimetry. This research is crucial for understanding the thermal properties and phase transitions of these compounds (Jiménez et al., 2002).
Biochemical Interactions : Nihei and Kubo (2019) identified 4-Isopropylbenzonitrile as a partial inhibitor of mushroom tyrosinase, an enzyme involved in melanin synthesis, in their research published in the "International Journal of Biological Macromolecules". This finding could have implications for the development of treatments for hyperpigmentation disorders (Nihei & Kubo, 2019).
Material Science : Research on the solubility of various benzonitriles, including 4-Nitrobenzonitrile, in different solvent mixtures provides critical data for industrial processes, as demonstrated by Wanxin et al. (2018) in the "Journal of Chemical & Engineering Data". These findings are significant for the pharmaceutical and chemical industries in terms of material processing and formulation (Wanxin et al., 2018).
Safety And Hazards
4-Isopropylbenzonitrile may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . In case of eye contact, rinse cautiously with water for several minutes .
properties
IUPAC Name |
4-propan-2-ylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-8(2)10-5-3-9(7-11)4-6-10/h3-6,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDJCWXBKWRDPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047440 | |
Record name | 4-Isopropylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropylbenzonitrile | |
CAS RN |
13816-33-6 | |
Record name | 4-(1-Methylethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13816-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Isopropylbenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013816336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 4-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Isopropylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-isopropylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.070 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-ISOPROPYLBENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V31KQF934 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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